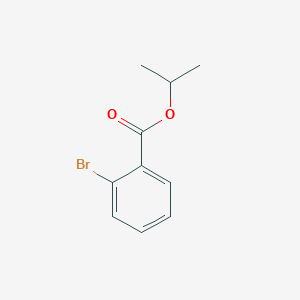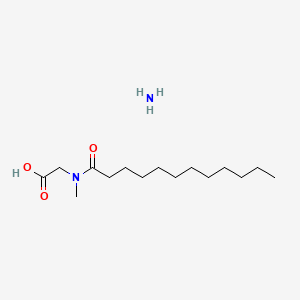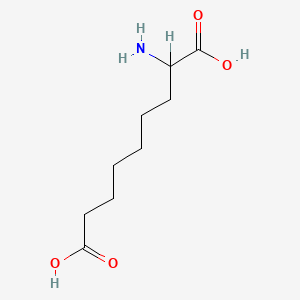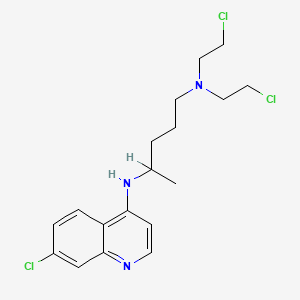
Chloroquine mustard
概要
説明
Chloroquine mustard is a derivative of chloroquine, a well-known antimalarial drug. It is a hybrid molecule that combines the properties of chloroquine with those of nitrogen mustard, a class of alkylating agents. This compound has been studied for its potential use in chemotherapy due to its ability to alkylate DNA, thereby inhibiting cell division and inducing cell death.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of chloroquine mustard typically involves the modification of chloroquine to introduce the mustard group. One common method involves the reaction of chloroquine with a nitrogen mustard derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Chloroquine mustard undergoes several types of chemical reactions, including:
Alkylation: The mustard group in this compound can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription.
Substitution: The chloroquine moiety can undergo substitution reactions, particularly at the quinoline ring, where various substituents can be introduced to modify its properties.
Common Reagents and Conditions:
Alkylation: Typically involves the use of this compound in an aqueous or organic solvent, with the reaction occurring at physiological pH.
Substitution: Common reagents include halogenating agents, nucleophiles, and bases, with reactions often carried out under reflux conditions.
Major Products:
Alkylation: The major products are DNA adducts and cross-linked DNA strands.
Substitution: Depending on the substituents introduced, the products can vary widely, including halogenated derivatives and other modified chloroquine analogs.
科学的研究の応用
Chemistry: Used as a model compound to study alkylation reactions and DNA interactions.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
Medicine: Explored as a potential chemotherapeutic agent due to its ability to induce cell death in rapidly dividing cells.
Industry: Utilized in research and development for new drug formulations and therapeutic strategies.
作用機序
Chloroquine mustard exerts its effects primarily through DNA alkylation. The mustard group forms covalent bonds with the DNA, leading to the formation of cross-links that prevent DNA replication and transcription. This results in the inhibition of cell division and induction of apoptosis. The chloroquine moiety also contributes to the compound’s activity by interfering with lysosomal function and autophagy, further enhancing its cytotoxic effects.
類似化合物との比較
Chloroquine mustard is unique in that it combines the properties of chloroquine and nitrogen mustard. Similar compounds include:
Chloroquine: Primarily used as an antimalarial drug, with some anticancer properties.
Nitrogen Mustard: A class of alkylating agents used in chemotherapy.
Hydroxychloroquine: A derivative of chloroquine with similar antimalarial and anticancer properties but less potent alkylating activity.
This compound stands out due to its dual mechanism of action, targeting both DNA and lysosomal pathways, making it a promising candidate for further research and development in cancer therapy.
特性
IUPAC Name |
1-N,1-N-bis(2-chloroethyl)-4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl3N3/c1-14(3-2-10-24(11-7-19)12-8-20)23-17-6-9-22-18-13-15(21)4-5-16(17)18/h4-6,9,13-14H,2-3,7-8,10-12H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCSNJULRYCPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN(CCCl)CCCl)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956994 | |
| Record name | N~1~,N~1~-Bis(2-chloroethyl)-N~4~-(7-chloroquinolin-4-yl)pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3562-71-8 | |
| Record name | N1,N1-Bis(2-chloroethyl)-N4-(7-chloro-4-quinolinyl)-1,4-pentanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroquine mustard | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~1~-Bis(2-chloroethyl)-N~4~-(7-chloroquinolin-4-yl)pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROQUINE MUSTARD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V891C841Y0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


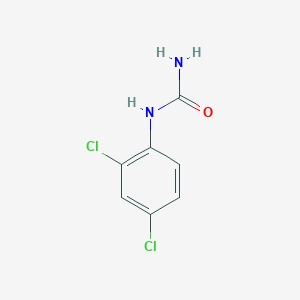
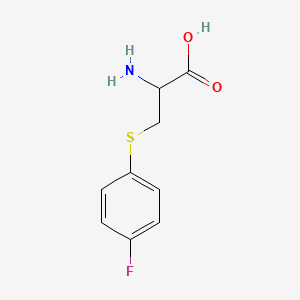

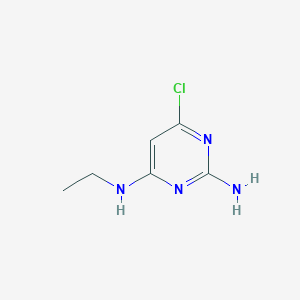
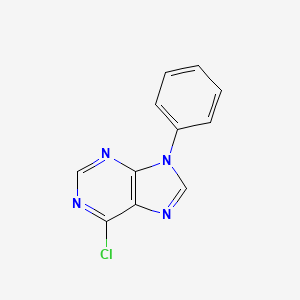

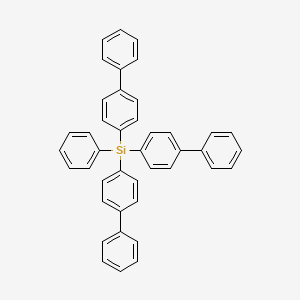

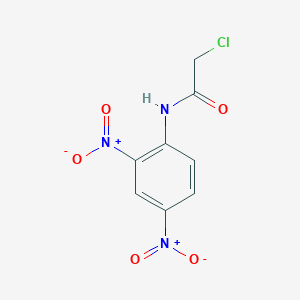
![3-Amino-4-methoxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol](/img/structure/B1607353.png)

